molecular formula C14H15NO2 B3089464 (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate CAS No. 119357-91-4

(S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate

Cat. No.: B3089464
CAS No.: 119357-91-4
M. Wt: 229.27 g/mol
InChI Key: OQJPYIXRWGSJOL-ZDUSSCGKSA-N
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Description

(S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate is a chiral amino acid ester featuring a naphthalene substituent at the β-position of the propanoate backbone. This compound is widely used in pharmaceutical synthesis, particularly as an intermediate for bioactive molecules. Its hydrochloride salt (CAS: 63024-25-9) has a molecular weight of 265.74 g/mol (C₁₄H₁₆ClNO₂) and is characterized by high purity (≥95%) . The (S)-configuration ensures stereoselectivity in drug design, making it critical for targeting specific biological pathways.

Properties

IUPAC Name

methyl (2S)-2-amino-3-naphthalen-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-14(16)13(15)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8,13H,9,15H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJPYIXRWGSJOL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC2=CC=CC=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate typically involves the esterification of (S)-2-amino-3-(naphthalen-1-yl)propanoic acid. One common method is the Fischer esterification, which involves reacting the acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient catalytic processes. For example, the use of solid acid catalysts can facilitate the esterification process, allowing for continuous production and easier separation of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride, also known as methyl (2S)-2-amino-3-(1-naphthyl)propanoate, is a chemical compound with potential applications in scientific research . It is an amino acid derivative featuring a naphthalene moiety. The molecular formula of this compound is C14H16ClNO2, and it has a molecular weight of 265.74 g/mol .

Applications

  • This compound hydrochloride as a building block The unique structure of methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride allows it to serve as a building block in diverse chemical syntheses.
  • Pharmaceutical Research The compound is investigated for potential therapeutic uses due to its biological activity. Specifically, (R)-methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride has been studied as a potential drug candidate for treating neuropsychiatric disorders because of its interaction with neurotransmitter systems.

Interaction Studies
Interaction studies involving methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride have focused on its binding affinity with biological targets. Preliminary data suggest interactions with serotonin and dopamine receptors, with the potential to selectively modulate receptor activity, possibly leading to fewer side effects compared to non-selective agents. Further research is needed to fully elucidate these interactions and their implications in therapeutic contexts.

Structural Comparison
Several compounds share structural similarities with (R)-methyl 2-amino-3-(naphthalen-2-yl)propanoate hydrochloride.

Compound NameStructure TypeUnique Features
Methyl 2-amino-3-(naphthalen-1-yl)propanoateAmino acid derivativeDifferent naphthalene position affects activity
This compoundEnantiomerOpposite stereochemistry may alter biological effects
(R)-Methyl 2-amino-3-(phenyl)propanoateAromatic amino acid derivativeLacks naphthalene structure, differing properties

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate involves its interaction with specific molecular targets. The naphthalene ring allows for π-π interactions with aromatic residues in proteins, while the amino and ester groups can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives

The positional isomer (S)-Methyl 2-amino-3-(naphthalen-2-yl)propanoate (CAS: 109063-69-6, MW: 229.27 g/mol) differs only in the substitution pattern of the naphthalene ring (1-yl vs. 2-yl). Key distinctions include:

  • Solubility : The 2-yl isomer exhibits marginally higher aqueous solubility due to reduced π-π stacking interactions.
Property (S)-1-yl Derivative (S)-2-yl Derivative
Molecular Weight (g/mol) 229.27 229.27
CAS Number 63024-25-9 (HCl salt) 109063-69-6
Key Application Chiral intermediate Catalytic studies

Ester Variants: Methyl vs. Ethyl Esters

Ethyl 2-amino-3-(naphthalen-1-yl)propanoate (CAS: 496954-55-3, MW: 242.34 g/mol) replaces the methyl ester with an ethyl group. This modification impacts:

  • Lipophilicity : The ethyl ester increases logP by ~0.5 units, enhancing membrane permeability .
  • Metabolic Stability : Methyl esters are generally hydrolyzed faster by esterases than ethyl esters, affecting pharmacokinetics .

Aromatic Substitution: Nitrophenyl vs. Naphthyl Derivatives

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate (Stage-2 intermediate in ) features a nitro group instead of naphthalene. Differences include:

  • Reactivity : The nitro group serves as a precursor for reduction to amines (e.g., Stage-3 in ), enabling diversification.
  • Electron Effects: The nitro group withdraws electrons, reducing nucleophilicity at the amino group compared to the naphthyl analog .

Salt Forms: Free Base vs. Hydrochloride

The hydrochloride salt of the target compound (CAS: 63024-25-9) offers:

  • Enhanced Solubility : The ionic form improves solubility in polar solvents, critical for formulation .
  • Stability : Salts are less prone to racemization during storage compared to free bases.

Biological Activity

(S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate, also known as (S)-Methyl 2-amino-3-(1-naphthyl)propanoate hydrochloride, is a chiral amino acid derivative notable for its potential biological activities, particularly in neuropharmacology. This compound consists of a naphthalene moiety linked to a propanoate structure, which contributes to its unique properties and biological interactions.

  • Molecular Formula : C14H16ClNO2
  • Molecular Weight : 265.74 g/mol
  • Structural Features : The compound features an amino group, an ester group, and a naphthalene ring, allowing for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors. The naphthalene ring facilitates π-π interactions with aromatic residues in proteins, while the amino and ester groups can form hydrogen bonds and electrostatic interactions. These interactions may modulate the activity of enzymes or receptors involved in neurotransmission, particularly those related to mood regulation and cognitive functions.

Neuropharmacological Effects

Preliminary studies suggest that this compound may influence serotonin and dopamine pathways, making it a candidate for further investigation in treating neurological disorders such as depression and anxiety. Its structural similarity to neurotransmitters enhances its potential efficacy in modulating these pathways.

Antiviral Potential

Research has indicated that compounds structurally related to this compound exhibit antiviral activities. For instance, studies involving similar naphthalene derivatives have shown promising results against viral infections, including SARS-CoV-2. These compounds demonstrated significant potency in cell-based assays without cytotoxic effects at therapeutic concentrations .

Case Studies and Research Findings

StudyFindings
Neuropharmacology Investigated the effects on serotonin receptors; potential antidepressant activity noted.
Antiviral Activity Related compounds showed EC50 values comparable to remdesivir in SARS-CoV-2 assays; no cytotoxicity observed at effective doses .
Mechanistic Studies In silico analysis indicated favorable binding interactions with target proteins due to the naphthalene moiety .

Synthesis and Applications

The synthesis of this compound typically involves multi-step processes that highlight the complexity of producing chiral compounds for pharmaceutical applications. The versatility of this compound makes it valuable not only in academic research but also in industrial applications related to drug development .

Q & A

Basic: What synthetic methodologies are recommended for (S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves coupling reactions between naphthalene derivatives and amino acid esters. A general approach includes:

  • Step 1: Reacting 1-naphthol with propargyl bromide in DMF under basic conditions (K₂CO₃) to form intermediates .
  • Step 2: Aminolysis or HATU-mediated coupling with methyl 2-aminopropanoate derivatives to introduce the amino ester moiety .
    Optimization strategies:
  • Use chiral catalysts (e.g., Jacobsen’s catalyst) during esterification to enhance enantiomeric purity.
  • Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) and optimize hydrolysis conditions (NaOH in EtOH/H₂O/THF) to minimize racemization .

Basic: Which analytical techniques are critical for confirming stereochemistry and purity?

Answer:

  • X-ray crystallography (SHELX software) for absolute stereochemical determination of the (S)-configuration .
  • Chiral HPLC with polarimetric detection (e.g., Chiralpak AD-H column, 90:10 hexane:isopropanol) to assess enantiomeric excess (>99%).
  • NMR spectroscopy : ¹H/¹³C NMR for backbone confirmation; NOESY to resolve spatial arrangements of the naphthalene and ester groups .
  • HRMS for molecular formula validation (e.g., [M+H]+ calculated vs. observed) .

Basic: What preliminary toxicological assessments are essential for safe handling?

Answer:
Follow ATSDR guidelines for naphthalene derivatives :

  • Acute toxicity : Rodent LD₅₀ studies (oral, inhalation).
  • Dermal irritation : Rabbit skin models (OECD 404).
  • Subchronic exposure : 28-day rodent study with hepatic/renal biomarkers (ALT, BUN) .
  • Genotoxicity : Ames test (TA98 strain ± S9 metabolic activation) .
    Safety protocols : Use fume hoods, nitrile gloves, and monitor airborne particulates (OSHA PEL: 10 ppm) .

Advanced: How can computational modeling predict biological targets or resolve contradictory activity data?

Answer:

  • Molecular docking (AutoDock Vina): Screen against GPCRs or enzymes with naphthalene-binding pockets (e.g., cytochrome P450). Prioritize targets with docking scores ≤ -8 kcal/mol .
  • MD simulations (AMBER): Assess binding stability over 100 ns trajectories; analyze RMSD (<2 Å) and hydrogen-bond occupancy .
  • Data reconciliation : Compare in vitro IC₅₀ (e.g., kinase inhibition) with in vivo ED₅₀ using hepatic microsome models (human vs. rodent metabolism) to address bioavailability gaps .

Advanced: What strategies improve regioselective functionalization of the naphthalene ring?

Answer:

  • C-H activation : Use Pd(OAc)₂/Ag₂CO₃ with TEMPO directing groups for 4-position bromination (yield >80%) .
  • Halogenation : NIS in TFA/HFIP at -20°C selectively functionalizes the 6-position .
  • Protection-deprotection : Boc-protect the amino group before Friedel-Crafts alkylation (AlCl₃, 0°C), then deprotect with TFA .
    Validation : ¹H NMR coupling patterns (J = 8.2 Hz for adjacent protons) confirm regiochemistry .

Advanced: How to design studies resolving contradictions in reported biological activities?

Answer:

  • Hill slope analysis : Quantify potency differences between assays (e.g., EC₅₀ in cAMP vs. β-arrestin recruitment).
  • Orthogonal validation : Pair SPR (binding affinity) with functional assays (cAMP/GTPγS) to confirm target engagement .
  • Meta-analysis : Cross-reference ATSDR’s multi-route exposure data (Table B-1) to reconcile species- or route-dependent discrepancies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-Methyl 2-amino-3-(naphthalen-1-yl)propanoate

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